Home > Products > Screening Compounds P3589 > Codeine phosphate hydrate
Codeine phosphate hydrate -

Codeine phosphate hydrate

Catalog Number: EVT-8675174
CAS Number:
Molecular Formula: C18H26NO8P
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)
Codeine Phosphate is the phosphate salt of codeine, a naturally occurring phenanthrene alkaloid and opioid agonist with analgesic, antidiarrheal and antitussive activities. Codeine mimics the actions of endogenous opioids by binding to the opioid receptors at many sites within the central nervous system (CNS). Stimulation of mu-subtype opioid receptors results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the codeine metabolite morphine induces opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability. Stimulation of gut mu-subtype opioid receptors results in a reduction in intestinal motility and delayed intestinal transit times. Antitussive activity is mediated through codeine's action on the cough center in the medulla.
An opioid analgesic related to MORPHINE but with less potent analgesic properties and mild sedative effects. It also acts centrally to suppress cough.
Synthesis Analysis

Methods
The synthesis of codeine phosphate hydrate can be achieved through several methods, including:

  1. Chemical Synthesis: Traditional synthetic routes involve the methylation of morphine or thebaine to produce codeine, followed by phosphorylation to yield codeine phosphate.
  2. Biocatalytic Conversion: Recent advancements have introduced biocatalytic methods using engineered Escherichia coli strains that express specific enzymes to convert thebaine directly into codeine with high efficiency. This method has shown a yield of approximately 64% and enhances productivity while minimizing byproducts .

Technical Details
In enzymatic biosynthesis, key enzymes such as O-demethylase and codeinone reductase play critical roles in the transformation process. The compartmentalization of these enzymes within different cells allows for better control over reaction conditions, leading to improved yields and reduced byproduct formation .

Molecular Structure Analysis

Structure
Codeine phosphate hydrate has a complex molecular structure represented by the chemical formula C18H21NO3H2OC_{18}H_{21}NO_3\cdot H_2O. The structure includes a benzene ring with various functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 299.364 g/mol
  • Chemical Formula: C18H21NO3C_{18}H_{21}NO_3
  • Structural Characteristics: The molecule features a methoxy group and an alcohol group that are essential for its interaction with opioid receptors .
Chemical Reactions Analysis

Reactions
Codeine phosphate undergoes several chemical reactions during its metabolism and therapeutic application:

  1. Hydrolysis: In aqueous environments, codeine phosphate can hydrolyze to release free codeine.
  2. Conjugation Reactions: In the liver, about 70-80% of codeine is metabolized through conjugation with glucuronic acid to form codeine-6-glucuronide and other metabolites .
  3. O-Demethylation: A small percentage (5-10%) is converted to morphine via O-demethylation, which also contributes to its analgesic effects .
Mechanism of Action

Codeine phosphate primarily acts as an agonist at mu-opioid receptors in the central nervous system. Its mechanism involves:

  1. Binding to Receptors: Codeine binds to mu-opioid receptors, leading to inhibition of neurotransmitter release.
  2. Reduction of Pain Perception: This binding results in decreased intracellular cyclic adenosine monophosphate levels and calcium ion concentrations, causing hyperpolarization of neurons and impairing pain signal transmission.
  3. Metabolism to Morphine: The conversion of codeine to morphine enhances its analgesic potency through similar receptor interactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Codeine phosphate hydrate appears as a white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in ethanol.
  • Melting Point: The melting point varies based on hydration state but generally falls within a specific range for crystalline compounds.

Chemical Properties

  • Stability: Codeine phosphate hydrate exhibits stability under controlled conditions but can undergo transformations in response to moisture or temperature changes.
  • pH Sensitivity: The compound's solubility can be affected by pH levels in solution, influencing its bioavailability and therapeutic efficacy .
Applications

Codeine phosphate hydrate is utilized primarily in pharmaceutical formulations for:

  1. Pain Management: It is prescribed for moderate pain relief.
  2. Cough Suppression: As an antitussive agent, it helps alleviate cough symptoms.
  3. Diarrhea Treatment: Its anti-diarrheal properties make it useful in treating diarrhea-related conditions.

Additionally, ongoing research explores its potential applications in combination therapies and its role in addressing opioid dependency issues through controlled administration strategies .

Synthesis and Manufacturing Methodologies

Historical Evolution of Semi-Synthetic Derivation from Morphine Alkaloids

The semi-synthetic production of codeine phosphate hydrate originates from the isolation of morphine from Papaver somniferum latex by Friedrich Sertürner in 1805 [1]. Pierre Robiquet's subsequent isolation of codeine in 1832 revealed its structural relationship to morphine, establishing the foundation for semi-synthetic pathways [6] [10]. Early industrial processes relied on direct methylation of morphine using reagents like trimethylphenylammonium chloride or dimethyl sulfate under alkaline conditions. This method targeted the phenolic hydroxyl group at position 3, converting morphine to codeine base [1] [10]. The chemical refinement centered on achieving regioselective methylation while minimizing N-demethylation or quaternary ammonium salt formation – challenges that persisted through mid-20th century manufacturing [1] [2]. The transition from opium extraction to thebaine-based synthesis marked a significant industrial advancement. Thebaine, a minor opium alkaloid, undergoes selective demethylation and reduction more efficiently than morphine, improving overall yield and reducing byproduct formation in modern production lines [1] [10].

Table 1: Historical Development of Codeine Synthesis

Time PeriodKey MethodologySignificancePrimary Limitation
Early 19th CenturyMorphine extraction from opium poppyEnabled alkaloid isolationLow codeine yield (<0.5% opium weight)
1830-1950Direct O-methylation of morphineFirst semi-synthetic routeOver-methylation; poor regioselectivity
Post-1960Catalytic hydrogenation of thebaineHigher purity and yieldRequires sophisticated catalyst systems
21st CenturyEnzymatic O-methylationBiocatalytic efficiencyIndustrial scalability challenges

The structural elucidation era (1925-1968) was pivotal, with Robert Robinson's initial morphine structure proposal in 1925 and its confirmation via X-ray crystallography in 1968 enabling rational chemical modifications [1]. This period saw systematic exploration of ring A substitutions (positions 1-3), ring C modifications (position 6), and N-17 alterations to enhance pharmacological profiles while maintaining analgesic properties. Notably, halogenation at C1 demonstrated that steric effects, rather than electronic properties, primarily influenced receptor binding affinity – a critical insight for molecular design [1]. The evolution toward contemporary biotransformation approaches leverages engineered enzymes for selective O-methylation, representing a convergence of synthetic chemistry and biotechnology that addresses historical yield and purity limitations [1] [10].

Industrial-Scale Synthesis Protocols for Codeine Phosphate Hemihydrate

Industrial production of codeine phosphate hemihydrate (COP-H) employs stringent protocols to ensure crystalline uniformity and chemical stability. The synthesis initiates with the formation of codeine free base through catalytic O-methylation of morphine or hydrogenation of thebaine-derived intermediates under controlled hydrogen pressure (typically 50-100 psi) using palladium or platinum catalysts [3] [7]. The crude base undergoes multi-stage purification via fractional crystallization from toluene/acetone mixtures, effectively separating residual morphine and reaction byproducts [7]. Subsequent phosphate salt formation occurs through stoichiometric reaction with phosphoric acid (85-90% concentration) in aqueous ethanol (40-50% v/v) at 45-55°C. This exothermic reaction requires precise temperature control to prevent codeine degradation or undesirable hydrate formation [3] [7].

The critical hemihydrate crystallization phase employs hydro-alcoholic solutions with ethanol content optimized at 75-85% v/v. As detailed in patent CN115057865B: "Adding codeine base into a mixed solution of ethanol and water (ethanol ratio: 75-85%), then adding phosphoric acid at 45°C... followed by cooling to 10°C at 0.5°C/minute" [7]. This controlled cooling profile ensures nucleation of the thermodynamically stable hemihydrate polymorph. The crystalline slurry undergoes vacuum filtration with ethanol washes (90-95%) to remove mother liquor impurities while preserving crystal integrity. Final fluid-bed drying at 35-40°C with dehumidified air achieves the target moisture content of 2.0-2.5% w/w, corresponding to the 0.5 hydrate stoichiometry [3] [5] [7].

Table 2: Critical Parameters in Industrial Hemihydrate Production

Process StageControl ParameterOptimal RangeImpact on Product Quality
Free Base PurificationSolvent Ratio (Toluene:Acetone)3:1 v/vMorphine content <0.001%
PhosphationTemperature48±2°CPrevents codeine degradation
CrystallizationEthanol Concentration80±5% v/vEnsures exclusive hemihydrate formation
Cooling Rate0.5°C/minutePrecludes sesquihydrate co-crystallization
DryingAir Dew Point-10°CMaintains precise hydrate stoichiometry

Solvent-Mediated Crystallization Techniques and Yield Optimization

Crystallization solvent systems dictate the hydration state, crystal morphology, and pharmaceutical performance of codeine phosphate hydrates. The binary ethanol-water system demonstrates marked polymorphism dependence on composition: ethanol concentrations exceeding 75% v/v preferentially yield the prismatic hemihydrate form (COP-H), while compositions below 65% ethanol promote sesquihydrate (COP-S) crystallization as microcrystalline aggregates [3] [8]. This divergence stems from solvent-polarity effects on hydrogen bonding networks. High ethanol content reduces water activity, favoring phosphate anion pairing through direct H-bonding, which templates the ribbon-like chains characteristic of COP-H. Conversely, aqueous-rich environments enable water-mediated phosphate linkages, generating the layered structure of COP-S [3]. Industrial crystallization exploits this behavior through composition-guided seeding protocols – introducing COP-H seeds at 78% ethanol to drive phase-pure hemihydrate formation even at marginal supersaturation [7].

Supersaturation control represents the primary yield optimization lever. Maintaining 1.15-1.25 relative supersaturation during anti-solvent addition achieves nucleation rates balancing crystal growth and particle size distribution. As Runčevski et al. demonstrated, COP-H crystals grown under these conditions reach >500μm dimensions with minimal defects, while COP-S forms <10μm crystallites regardless of process parameters due to intrinsic structural instability [3]. Temperature cycling strategies (45°C⇄15°C) further enhance COP-H yields to 85-92% by Ostwald ripening, dissolving microcrystals while enlarging dominant particles. This approach simultaneously reduces solvent inclusion defects that compromise chemical stability [3] [7].

Table 3: Solvent Systems and Resulting Crystal Properties

Solvent CompositionHydrate FormCrystal HabitMean Crystal SizeYield Efficiency
Ethanol >80% v/vHemihydrate (0.5H₂O)Prismatic columns200-500μm85-92%
Ethanol 65-75% v/vHemihydrate/Sesquihydrate mixtureMixed morphologyVariable<75%
Ethanol <65% v/vSesquihydrate (1.5H₂O)Microcrystalline aggregates<10μm88-95%
Methanol-Water (4:1)Anhydrous Form IINeedles100-200μm70-80%
Acetone-Water (9:1)Metastable MonohydratePlatelets50-150μmUnstable

Challenges in Controlling Hydration States During Large-Scale Production

The enantiotropic relationship between codeine phosphate hydrates introduces significant manufacturing challenges, particularly regarding solid-state transformations. COP-S undergoes stepwise dehydration: COP-S (1.5H₂O) → COP-M (1H₂O) → COP-H (0.5H₂O) → COP-AI/II (anhydrous) between 40-120°C [3] [5]. These transitions are partially reversible, with anhydrous forms reabsorbing atmospheric moisture to reform hydrates. However, kinetic trapping of metastable intermediates frequently occurs during bulk processing. For example, inadequate drying of COP-S generates amorphous domains that preferentially rehydrate to non-stoichiometric hydrates (e.g., 0.8-1.2 H₂O), compromising crystallinity and flow properties [5] [8]. The problem intensifies in humid climates (>60% RH), where COP-H spontaneously converts to COP-S through water vapor absorption, altering powder compaction behavior critical for tablet formulation [3] [5].

Polymorphic cross-contamination arises from subtle process deviations. As Petruševski et al. documented: "Slight variations in the spectral curve were observed during the analysis of different COP-S samples stored for a certain time period after production" [5]. These variations reflect hydrate interconversion initiated by residual solvent plasticization. Mitigation requires environmental control protocols: packaging COP-H with desiccants to maintain <10% RH internal humidity and implementing in-process monitoring via inline NIR spectroscopy to detect hydrate shifts during milling and blending [3] [5]. Furthermore, the crystallographic disparity between hydrates necessitates separate manufacturing lines. COP-H grows as large single crystals along the [001] direction via chain-like phosphate polymerization, while COP-S forms cracked microcrystals due to water-mediated 2D layer growth susceptible to lattice strain. Consequently, conventional particle size reduction techniques induce dehydration in COP-S but not COP-H [3] [8].

Table 4: Hydrate Transformation Pathways and Stability

TransitionConditionsKineticsReversibilityPharmaceutical Impact
COP-S → COP-M40-60°C; <5% RHRapid (minutes)PartialCreates variable hydration zones
COP-M → COP-H80-100°CIntermediate (hours)LowForms dehydration cracks
COP-H → COP-S>75% RHSlow (days)CompleteAlters bulk density
COP-H → COP-AII105-120°CSlowHystereticIncreases chemical degradation rate
COP-AII → COP-H>40% RHRapidCompleteCauses caking in storage

The thermal processing dilemma exemplifies hydrate control challenges. While COP-H exhibits superior stability below 60°C, sterilization or granulation steps above this threshold trigger conversion to anhydrous forms. Reprocessing these materials without humidity control generates hydrate mixtures with variable compaction properties. Modern approaches employ crystallization-based sterilization – dissolving and recrystallizing codeine phosphate under aseptic conditions – circumventing thermal degradation while maintaining phase purity [3] [5] [8]. These measures collectively address the core challenge: preserving defined hydrate stoichiometry from synthesis to final dosage form despite thermodynamic instabilities inherent in the codeine phosphate hydrate system.

Properties

Product Name

Codeine phosphate hydrate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate

Molecular Formula

C18H26NO8P

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H21NO3.H3O4P.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;/h3-6,11-13,17,20H,7-9H2,1-2H3;(H3,1,2,3,4);1H2/t11-,12+,13-,17-,18-;;/m0../s1

InChI Key

JPGKFBXFEQWCAI-CCLYOLAMSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O

Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.